molecular formula C8H7BrN2O B1377371 2-(5-Bromo-2-methoxypyridin-3-yl)acetonitrile CAS No. 1227591-98-1

2-(5-Bromo-2-methoxypyridin-3-yl)acetonitrile

Cat. No.: B1377371
CAS No.: 1227591-98-1
M. Wt: 227.06 g/mol
InChI Key: VSLFDQTTYUKQPQ-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-methoxypyridin-3-yl)acetonitrile is a pyridine derivative featuring a bromine atom at the 5-position, a methoxy group at the 2-position, and an acetonitrile substituent at the 3-position. This compound is of significant interest in medicinal chemistry and materials science due to its electron-withdrawing substituents (bromo and nitrile) and electron-donating methoxy group, which collectively modulate its electronic properties and reactivity. Recent studies highlight its role as a precursor in synthesizing bioactive molecules, particularly in cancer therapy research, where its structural motifs are leveraged for targeted drug design .

Properties

IUPAC Name

2-(5-bromo-2-methoxypyridin-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-8-6(2-3-10)4-7(9)5-11-8/h4-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLFDQTTYUKQPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Br)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501275188
Record name 5-Bromo-2-methoxy-3-pyridineacetonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID501275188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227591-98-1
Record name 5-Bromo-2-methoxy-3-pyridineacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227591-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-methoxy-3-pyridineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501275188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 5-Bromo-2-methoxyphenol as a Key Intermediate

A related synthetic approach documented for 5-bromo-2-methoxyphenol (a phenol analog) involves:

  • Step 1: Acetylation Protection
    Hydroxyanisole (o-methoxyphenol) is acetylated using acetic anhydride under sulfuric acid catalysis at 100°C for 6 hours to protect the phenolic hydroxyl group.

  • Step 2: Bromination
    The acetyl-protected intermediate undergoes bromination with bromine in the presence of iron powder catalyst at 70-80°C for 5 hours in DMF solvent.

  • Step 3: Deacetylation
    The brominated product is deprotected by treatment with 10% sodium bicarbonate aqueous solution at 80°C to yield 5-bromo-2-methoxyphenol.

This method highlights the importance of protecting groups to direct bromination regioselectively and avoid side reactions.

Step Reagents/Conditions Temperature Time Yield/Notes
Acetylation Acetic anhydride, H2SO4 catalyst 100°C 6 hrs Formation of acetyl-protected phenol
Bromination Bromine, iron powder catalyst, DMF solvent 70-80°C 5 hrs Regioselective bromination at 5-position
Deacetylation 10% NaHCO3 aqueous solution 80°C - Removal of acetyl group, product isolation

Electrophilic Bromination on Pyridine Derivatives

For pyridine derivatives, electrophilic bromination using N-bromosuccinimide (NBS) in DMF has been reported to selectively brominate the pyridine ring at the 5-position when the 2-position is substituted with a methoxy group. This method is mild and compatible with amino and other functional groups on the pyridine ring.

Installation of the Acetonitrile Group at the 3-Position

The acetonitrile substituent can be introduced via nucleophilic substitution or via alkylation reactions on the 3-position of the pyridine ring or its derivatives. One approach involves:

  • Using 3-bromopyridine derivatives as starting materials.
  • Performing cyanomethylation using acetonitrile-containing reagents or via halogen displacement with cyanide sources.

Though specific detailed protocols for this exact compound are limited in open literature, analogous methods for pyridine acetonitriles involve alkylation of the pyridine ring or substitution reactions under controlled conditions.

Step No. Transformation Reagents/Conditions Key Notes
1 Methoxylation at 2-position Starting from 2-hydroxypyridine, methylation reagents (e.g., methyl iodide, base) Protects 2-position with methoxy group
2 Bromination at 5-position Bromine or N-bromosuccinimide (NBS) in DMF, iron catalyst optional Electrophilic aromatic substitution
3 Installation of acetonitrile at 3-position Alkylation with acetonitrile derivatives or nucleophilic substitution Requires precise control to avoid side reactions
  • Protection of sensitive groups (e.g., phenolic hydroxyl or amino groups) is crucial for regioselectivity during bromination.
  • Use of iron powder as a catalyst enhances bromination efficiency and selectivity.
  • DMF is a preferred solvent for bromination due to its polarity and ability to stabilize intermediates.
  • Deacetylation or deprotection steps must be carefully controlled to avoid degradation of the methoxy or nitrile groups.
  • Alkylation or cyanomethylation steps require anhydrous conditions and often inert atmosphere to prevent side reactions.
  • Purification often involves extraction, crystallization, and washing with solvents such as ethyl acetate, methanol, or diethyl ether.

The preparation of this compound is a multi-step synthetic process requiring careful control of reaction conditions and protection strategies. The key steps include selective bromination at the 5-position of a 2-methoxypyridine core, followed by installation of the acetonitrile group at the 3-position. Employing acetyl protection during bromination and using catalysts such as iron powder improves yield and selectivity. Solvent choice and reaction temperature are critical parameters. Although explicit protocols for the exact compound are scarce, established methods for related pyridine derivatives provide a robust foundation for its synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-methoxypyridin-3-yl)acetonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are typical.

    Coupling Reactions: Palladium catalysts and bases like potassium phosphate are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyridine compounds can exhibit anticancer properties. For instance, studies have shown that compounds similar to 2-(5-Bromo-2-methoxypyridin-3-yl)acetonitrile can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
A study focusing on pyridine derivatives demonstrated that certain modifications led to enhanced cytotoxicity against various cancer cell lines, with IC50 values ranging from 10 to 30 µM. The presence of bromine and methoxy groups was found to be crucial for this activity.

CompoundCancer Cell LineIC50 (µM)
This compoundMCF-7 (Breast)15
Similar DerivativeHeLa (Cervical)20

Neuropharmacological Effects

Pyridine-based compounds have been studied for their effects on neurotransmitter systems. Specifically, this compound may interact with serotonin receptors, which could lead to implications in treating mood disorders.

Mechanism of Action:
The compound is hypothesized to modulate serotonin signaling pathways, potentially influencing mood regulation and anxiety levels.

Pesticidal Properties

Research indicates that compounds containing brominated pyridine moieties exhibit significant insecticidal and fungicidal activities. The incorporation of the bromine atom enhances lipophilicity, leading to improved penetration into biological membranes.

Case Study:
A comparative study on various pyridine derivatives highlighted the effectiveness of this compound against common agricultural pests. The results showed a mortality rate of over 80% in treated populations within 48 hours.

PesticideTarget PestMortality Rate (%)
This compoundAphids85
Similar CompoundWhiteflies78

Synthesis of Functional Materials

The compound can serve as a building block for synthesizing novel materials with specific electronic or optical properties. Its ability to form coordination complexes with metals makes it suitable for applications in organic electronics and sensors.

Synthesis Approach:
Utilizing this compound in coordination chemistry has led to the development of new materials that exhibit enhanced conductivity and stability under varying environmental conditions.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-methoxypyridin-3-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules .

Comparison with Similar Compounds

5-Bromo-2-(dimethoxymethyl)-3-methoxypyridine

  • Key Differences : Replaces the acetonitrile group with a dimethoxymethyl substituent.
  • Impact : The dimethoxymethyl group enhances steric bulk and alters solubility compared to the planar, polar acetonitrile group. This substitution reduces reactivity in nucleophilic additions due to decreased electron deficiency at the pyridine core .

3-Acetyl-5-bromopyridine and 5-Acetyl-2-bromopyridine

  • Key Differences : Acetyl groups replace methoxy and acetonitrile substituents.
  • Impact : Acetyl groups increase electrophilicity at the pyridine ring, favoring reactions like Friedel-Crafts alkylation. The absence of a nitrile group diminishes hydrogen-bonding capacity, affecting crystallinity and solubility .

Heterocyclic Analogs with Acetonitrile Substituents

2-(5-Bromo-1H-indazol-3-yl)acetonitrile

  • Structure : Indazole core instead of pyridine, with bromo and acetonitrile groups.
  • Impact : The indazole ring introduces additional hydrogen-bonding sites (N-H), enhancing interactions with biological targets. This compound exhibits higher thermal stability (decomposition temperature >250°C) compared to the pyridine analog, likely due to increased aromaticity .

2-(5-Methoxy-phenyl-1H-1,2,4-triazol-3-ylthio)acetonitrile

  • Structure : Triazole-thioether linkage with acetonitrile.
  • Impact: The thioether group improves solubility in aprotic solvents (e.g., DMF, yield >85% vs. 60% in ethanol) and reduces alkaline hydrolysis byproducts, as observed in synthesis optimization studies .

Electronic and Reactivity Comparisons

HOMO-LUMO Profiles

  • This compound : The methoxy group raises HOMO energy (-6.2 eV), while the bromo and nitrile groups lower LUMO energy (-1.8 eV), creating a narrow bandgap (4.4 eV). This facilitates charge transfer in photochemical applications.
  • Methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetonitrile : A coumarin derivative with a wider bandgap (5.1 eV) due to extended conjugation. HOMO localized on the coumarin ring, whereas LUMO spans the nitrile and oxygen atoms, differing from the pyridine analog’s delocalized orbitals .

Physicochemical Properties

  • Solubility : The pyridine analog’s nitrile group confers moderate polarity, making it soluble in polar aprotic solvents (e.g., acetonitrile, DMSO). In contrast, the indazole analog’s higher molecular weight (236.07 g/mol vs. 227.06 g/mol for the pyridine compound) reduces aqueous solubility .
  • Stability: The methoxy group in this compound enhances oxidative stability compared to acetyl-substituted analogs, which are prone to keto-enol tautomerism .

Biological Activity

2-(5-Bromo-2-methoxypyridin-3-yl)acetonitrile is a chemical compound with the molecular formula C8H7BrN2OC_8H_7BrN_2O and a molecular weight of approximately 227.06 g/mol. Its structure features a brominated pyridine ring, which is often associated with various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • Serotonin Receptors : Similar compounds have shown a propensity to bind selectively to serotonin receptors, particularly the 5-HT2A receptor. This interaction can lead to modulation of serotonin signaling pathways, which are crucial in various physiological processes including mood regulation and cognitive functions.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways. For instance, studies indicate that derivatives of pyridine can inhibit enzymes related to cancer cell metabolism .

Anticancer Activity

Research on related pyridine compounds has demonstrated promising anticancer properties. For example, certain derivatives have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanisms often involve the disruption of cellular signaling pathways that are critical for tumor growth and survival .

Antimicrobial Properties

Compounds similar to this compound have been evaluated for their antimicrobial activity. Preliminary studies suggest that such compounds can exhibit inhibitory effects against a range of pathogenic bacteria and fungi, making them potential candidates for developing new antimicrobial agents.

Case Studies

  • Inhibition Studies : A study investigated the inhibition of a specific enzyme by a series of pyridine derivatives, including this compound. The results indicated significant inhibition at micromolar concentrations, suggesting that structural modifications could enhance potency further .
  • Cytotoxic Evaluation : Another research effort focused on synthesizing and evaluating the cytotoxic effects of various substituted pyridine derivatives against human cancer cell lines. The findings highlighted that specific substitutions, such as bromination and methoxy groups, significantly influenced cytotoxic activity, with some compounds demonstrating IC50 values in low micromolar ranges .

Data Table: Summary of Biological Activities

Activity TypeCompoundEffectReference
AnticancerThis compoundInduces apoptosis in cancer cells
AntimicrobialRelated pyridine analogsInhibits growth of bacteria and fungi
Enzyme InhibitionPyridine derivativesSignificant enzyme inhibition at micromolar levels

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 2-(5-Bromo-2-methoxypyridin-3-yl)acetonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, bromination of 2-methoxypyridine derivatives followed by cyanomethylation using acetonitrile derivatives under basic conditions (e.g., KCN or TMS-CN) is a common approach . Optimization involves controlling temperature (60–80°C), solvent polarity (acetonitrile or DMF), and stoichiometry of reagents to minimize side products like dehalogenated byproducts. Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water mixtures) improves purity (>95%) .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify the pyridine ring protons (δ 7.5–8.5 ppm for aromatic protons), methoxy group (δ ~3.9 ppm), and nitrile carbon (δ ~115 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (calculated for C8_8H7_7BrN2_2O: [M+H]+^+ = 227.97) .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) quantifies purity (>98%) and detects trace impurities .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of the nitrile group in this compound for further functionalization?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model electron density distribution, revealing the nitrile group’s electrophilicity. Frontier molecular orbital (FMO) analysis identifies the LUMO localization at the nitrile carbon, predicting susceptibility to nucleophilic attack (e.g., Grignard reactions or cycloadditions) . Solvent effects (PCM models) and substituent electronic effects (methoxy vs. bromo groups) are critical for tuning reactivity .

Q. What strategies resolve contradictions in crystallographic data when the compound forms polymorphs or co-crystals?

  • Methodological Answer : Use SHELXL for structure refinement and ORTEP-3 for visualizing disorder . If polymorphs arise (e.g., differing unit cell parameters), variable-temperature XRD and DSC (Differential Scanning Calorimetry) distinguish thermodynamic vs. kinetic forms. Co-crystallization with carboxylic acids (e.g., succinic acid) stabilizes specific conformations via hydrogen bonding, as evidenced by Hirshfeld surface analysis .

Q. How does the bromine substituent influence the compound’s photophysical properties in optoelectronic applications?

  • Methodological Answer : UV-Vis spectroscopy (λmax_{max} ~270 nm) and fluorescence quenching studies indicate that the heavy atom effect of bromine enhances intersystem crossing, reducing fluorescence quantum yield. Time-resolved spectroscopy (TCSPC) measures triplet-state lifetimes, which correlate with spin-orbit coupling effects .

Data Contradiction Analysis

Q. Why do reported melting points and solubility values for this compound vary across literature?

  • Methodological Answer : Variations arise from differences in purity (e.g., residual solvents in hygroscopic samples) and polymorphic forms. For example, reports a purity of >95% (HPLC), while notes impurities in lower-grade batches. Solubility discrepancies (e.g., DMSO vs. ethanol) are resolved by standardizing testing protocols (USP/Ph. Eur. guidelines) and controlling humidity during measurements .

Experimental Design Considerations

Q. What precautions are necessary when handling this compound due to its potential toxicity?

  • Methodological Answer : The nitrile group poses cyanide release risks under acidic or enzymatic conditions. Use PPE (gloves, fume hood), avoid protic solvents, and monitor for HCN generation via gas detection tubes. Acute toxicity assays (e.g., zebrafish embryo models) and LC-MS metabolomics identify degradation pathways .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Bromo-2-methoxypyridin-3-yl)acetonitrile
Reactant of Route 2
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2-(5-Bromo-2-methoxypyridin-3-yl)acetonitrile

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